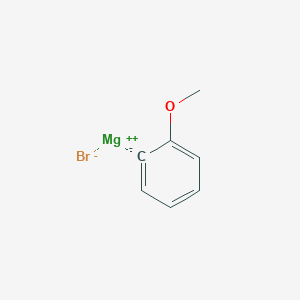

2-Methoxyphenylmagnesium bromide

描述

Historical Context and Evolution of Organomagnesium Chemistry

The story of organomagnesium chemistry is a tale of discovery that transformed the landscape of chemical synthesis. In 1900, the French chemist Victor Grignard, while working under his supervisor Philippe Barbier, discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. nih.govleah4sci.com These reagents, which came to be known as Grignard reagents, proved to be exceptionally versatile for creating carbon-carbon bonds. nih.govwikipedia.org This groundbreaking work was recognized with the Nobel Prize in Chemistry in 1912, which Grignard shared with Paul Sabatier. wikipedia.org

The initial discovery opened a new chapter in organometallic chemistry, which can be broadly divided into three major periods. The first, from 1849, was marked by the synthesis of zinc alkyls by Edward Frankland. The second period began with Grignard's discovery in 1900, which demonstrated the immense synthetic utility of organomagnesium halides. The third era, starting around the 1950s, saw the discovery of ferrocene (B1249389) and the development of olefin polymerization catalysts, further expanding the field.

Initially, Grignard reagents were primarily used for additions to carbonyls and other electrophiles. However, the evolution of the field, particularly with the advent of transition metal catalysis, dramatically expanded their scope. The development of cross-coupling reactions, such as the Kumada-Corriu coupling discovered in 1972, allowed for the formation of C(sp²)–C(sp²) bonds by coupling Grignard reagents with organic halides, a reaction catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org More recent advancements have focused on creating highly functionalized Grignard reagents that tolerate a variety of functional groups like esters and nitriles, which was previously a significant limitation. nih.gov This has been largely achieved through methods like halogen-magnesium exchange. nih.gov

The Significance of 2-Methoxyphenylmagnesium Bromide in Ortho-Substituted Aryl Transfer Reactions

This compound, also known as o-anisylmagnesium bromide, is an aryl Grignard reagent of particular importance in organic synthesis. Its significance stems from the presence of the methoxy (B1213986) group at the ortho position to the carbon-magnesium bond. This seemingly simple substitution has profound implications for the reagent's reactivity and utility, especially in reactions designed to create specifically substituted aromatic compounds.

The ortho-methoxy group can act as a directing group and a chelating agent. In transition metal-catalyzed cross-coupling reactions, the oxygen atom of the methoxy group can coordinate to the metal center, influencing the regioselectivity and efficiency of the reaction. This intramolecular coordination can stabilize reactive intermediates and facilitate key steps in the catalytic cycle, such as reductive elimination.

A prime example of the utility of this compound is in the Kumada-Tamao-Corriu cross-coupling reaction. This reaction enables the formation of biaryl compounds, which are common structural motifs in pharmaceuticals and other functional materials. The use of this compound allows for the specific introduction of a 2-methoxyphenyl group onto another aromatic or vinylic system. Nickel and palladium catalysts are commonly employed for these transformations. For instance, nickel-catalyzed cross-coupling reactions between this compound and various fluoroazines and -diazines proceed efficiently at room temperature.

Below is a table showcasing representative applications of this compound in cross-coupling reactions, highlighting its role in the synthesis of ortho-substituted biaryls.

| Grignard Reagent | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

| This compound | 2-Fluoropyridine | Ni(dppe)Cl₂ / THF, rt | 2-(2-Methoxyphenyl)pyridine | 85 |

| This compound | 2-Chloropyrazine | Ni(dppp)Cl₂ / THF, rt | 2-(2-Methoxyphenyl)pyrazine | 90 |

| This compound | 4-Fluorotoluene | Ni(dppf)Cl₂ / THF, rt | 4-Methyl-2'-methoxybiphenyl | 78 |

| This compound | 2-Bromonaphthalene | Pd(PPh₃)₄ / Toluene, 110°C | 2-(2-Methoxyphenyl)naphthalene | ~90 |

| This compound | (E)-1-Bromo-2-phenylethene | Fe(acac)₃ / THF/NMP, 0°C to rt | (E)-1-(2-Methoxyphenyl)-2-phenylethene | 95 |

This table is a compilation of representative data from various sources in the chemical literature and is for illustrative purposes.

Scope and Challenges in Modern Grignard Chemistry

Despite being over a century old, Grignard chemistry continues to be an active area of research, with ongoing efforts to expand its scope and overcome its inherent challenges.

Scope and Recent Advances:

Functional Group Tolerance: A major leap forward has been the development of functionalized Grignard reagents. Through techniques like halogen-magnesium exchange, it's now possible to prepare Grignard reagents containing groups like esters, nitriles, and even nitro groups, which are incompatible with classical Grignard formation conditions. nih.govscilit.com This has vastly expanded the complexity of molecules that can be synthesized.

New Reaction Methodologies: Research continues to uncover new ways to use Grignard reagents. This includes their application in amination reactions and the development of novel catalytic systems, often using more abundant and less toxic metals like iron as alternatives to palladium. acs.org

Flow Chemistry: The application of continuous flow technology to Grignard reactions is a significant modern development. chemicalindustryjournal.co.ukvapourtec.comacs.org Flow reactors offer superior heat transfer and precise temperature control, which is crucial for managing the highly exothermic nature of Grignard reagent formation. mt.com This technology not only improves safety but also facilitates scalability and process optimization. aiche.orgacs.org

Challenges:

Reactivity and Sensitivity: The high reactivity of Grignard reagents is a double-edged sword. They are highly sensitive to moisture and air, necessitating strict anhydrous and inert atmosphere conditions, which can be challenging to maintain, especially on a large scale. aiche.orgnumberanalytics.com Their basicity also limits their compatibility with acidic functional groups.

Scalability and Safety: Scaling up Grignard reactions from the laboratory bench to industrial production presents significant safety hazards. aiche.org The initiation of the reaction can be unpredictable, and once started, the reaction is often highly exothermic, posing a risk of thermal runaway. google.com Handling large quantities of magnesium metal also presents challenges. aiche.org

Side Reactions: The high reactivity can also lead to unwanted side reactions. For example, in cross-coupling reactions, homocoupling of the Grignard reagent can be a significant competing pathway, reducing the yield of the desired cross-coupled product.

Modern research continues to address these challenges through improved methodologies, such as the use of additives, specialized solvents like 2-methyltetrahydrofuran (B130290), and the implementation of advanced process control technologies like flow chemistry. numberanalytics.com These efforts ensure that Grignard reagents, including specialized variants like this compound, will remain a vital part of the synthetic chemist's toolkit for the foreseeable future.

Structure

3D Structure of Parent

属性

IUPAC Name |

magnesium;methoxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPRDUXJWIUVPZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401521 | |

| Record name | 2-Methoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-63-3 | |

| Record name | 2-Methoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies for 2 Methoxyphenylmagnesium Bromide

Direct Halogen-Magnesium Exchange: Optimization and Mechanistic Considerations

The most traditional and direct method for synthesizing 2-methoxyphenylmagnesium bromide is through the oxidative addition of magnesium metal to 2-bromoanisole (B166433). This process involves the insertion of magnesium into the carbon-bromine bond. smolecule.com The reaction is typically initiated by adding a solution of the organohalide to magnesium turnings. smolecule.comorgsyn.org

Reaction Conditions and Reagent Purity for Efficient Formation

The formation of Grignard reagents is highly sensitive to reaction conditions. The foremost requirement is the strict exclusion of water and air, as Grignard reagents are strong bases and nucleophiles that react rapidly with protic solvents like water (protonolysis) or with oxygen (oxidation). wikipedia.orgquizlet.comquora.com Therefore, all glassware must be thoroughly dried, and solvents must be anhydrous. quora.com The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon. orgsyn.orgchemicalbook.com

The purity of the magnesium and the organic halide is also crucial for efficient formation. The magnesium surface is invariably coated with a passivating layer of magnesium oxide, which inhibits the reaction. wikipedia.orgstackexchange.com For the synthesis of this compound, the classical approach involves the gradual addition of 2-bromoanisole to magnesium turnings in refluxing anhydrous tetrahydrofuran (B95107) (THF), with reaction times of 2-6 hours yielding 70-90% of the product. smolecule.com

Table 1: Typical Reaction Conditions for Classical Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 2-Bromoanisole, Magnesium Turnings | Direct formation of the Grignard reagent. smolecule.comorgsyn.org |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the formed Grignard reagent through coordination. smolecule.comquizlet.com |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents destruction of the reagent by oxygen or moisture. wikipedia.orgorgsyn.org |

| Temperature | Reflux (approx. 66°C for THF) | Provides energy to initiate and sustain the reaction. smolecule.com |

| Initiation | Use of activating agents or a small amount of preformed Grignard reagent. wikipedia.orgstackexchange.com | Overcomes the passivity of the magnesium surface. |

This table is interactive. Click on the headers to sort.

Role of Activating Agents in Magnesium Activation

To overcome the inert magnesium oxide layer and initiate the reaction, various activation methods are employed. wikipedia.org These methods aim to expose a fresh, reactive magnesium surface to the organic halide. stackexchange.com

Mechanical and Chemical Activation Methods:

Mechanical Methods : These include crushing the magnesium pieces in the reaction flask, rapid stirring, or using ultrasound (sonication) to break the oxide layer. wikipedia.orgstackexchange.comresearchgate.net

Chemical Activators : Small amounts of chemical agents are often added to clean the magnesium surface. Common activators include iodine, methyl iodide, and 1,2-dibromoethane (B42909). wikipedia.orgstackexchange.com 1,2-dibromoethane is particularly useful as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the magnesium is active. wikipedia.orgstackexchange.com

Table 2: Common Activating Agents for Grignard Reagent Formation

| Activating Agent | Mechanism of Action | Observations |

|---|---|---|

| **Iodine (I₂) ** | Reacts with magnesium to form magnesium iodide, which helps disrupt the oxide layer. stackexchange.comresearchgate.net | A small crystal is typically added, and its color disappears as it reacts. |

| 1,2-Dibromoethane | Reacts with magnesium to form magnesium bromide and ethylene gas. wikipedia.orgstackexchange.com | The observation of ethylene bubbles indicates magnesium activation. wikipedia.org |

| Diisobutylaluminum hydride (DIBAH) | A more advanced method that activates the magnesium surface and dries the reaction mixture, allowing for initiation at lower and safer temperatures (below 20°C for aryl Grignards). acs.orgresearchgate.net | Allows for better temperature control, which is crucial for large-scale synthesis. acs.org |

This table is interactive. Click on the headers to sort.

Solvent Effects on the Formation and Stability of this compound

The choice of solvent is critical in the synthesis of Grignard reagents. The solvent must be aprotic to avoid reacting with the highly basic reagent, and it must be able to solvate and stabilize the organomagnesium compound. quora.comvedantu.com

Traditional Ethereal Solvents (e.g., Tetrahydrofuran, Diethyl Ether)

Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are the standard choice for Grignard reactions. masterorganicchemistry.comdoubtnut.com The lone pairs of electrons on the ether's oxygen atom coordinate to the electron-deficient magnesium center, forming a stable complex. quizlet.comvedantu.com This solvation not only stabilizes the Grignard reagent but also helps to keep it in solution and enhances its reactivity. quora.com For the preparation of this compound, THF is a commonly used solvent. smolecule.comorgsyn.orgsigmaaldrich.com

Evaluation of Sustainable and Green Solvents (e.g., 2-Methyltetrahydrofuran)

In recent years, there has been a push towards using more environmentally friendly or "green" solvents in chemical synthesis. sigmaaldrich.com 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a promising sustainable alternative to THF for Grignard reactions. chempoint.comriekemetals.com Derived from renewable resources like corncobs, 2-MeTHF offers several advantages over traditional THF. sigmaaldrich.comchempoint.com

Table 3: Comparison of THF and 2-MeTHF as Solvents for Grignard Reactions

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Advantage of 2-MeTHF |

|---|---|---|---|

| Source | Petrochemical-based | Biomass-derived (renewable). sigmaaldrich.comchempoint.com | More sustainable. |

| Boiling Point | 66 °C chempoint.com | 80 °C chempoint.com | Allows for higher reaction temperatures, potentially reducing reaction times. sigmaaldrich.com |

| Water Solubility | Completely miscible chempoint.com | Limited miscibility (14 g/100g ). sigmaaldrich.com | Facilitates easier separation from aqueous layers during workup, reducing waste. sigmaaldrich.com |

| Stability | Can undergo ring-opening with highly basic reagents. nih.gov | The methyl group increases stability towards strong bases. nih.gov | Allows reactions to be run at higher temperatures with greater stability. nih.gov |

| Performance | Standard solvent for Grignard reactions. masterorganicchemistry.com | Can improve yields for certain Grignard reagents. chempoint.comresearchgate.net | Potentially higher efficiency and better performance in specific reactions. chempoint.com |

This table is interactive. Click on the headers to sort.

Advanced Synthetic Protocols for this compound Production

Beyond the classical direct insertion method, advanced protocols have been developed to improve the efficiency, functional group tolerance, and reaction conditions for preparing Grignard reagents. A significant advancement is the use of halogen-magnesium exchange reactions. researchgate.netharvard.edu

This method involves reacting an organic halide with a pre-formed, highly reactive organomagnesium reagent, such as isopropylmagnesium chloride (iPrMgCl). harvard.edu The addition of lithium chloride (LiCl) to form a complex (iPrMgCl·LiCl), often called a "turbo Grignard" reagent, dramatically accelerates the rate of Br-Mg exchange. researchgate.netclockss.org

This "turbo Grignard" methodology allows for the preparation of this compound from 2-bromoanisole under much milder conditions than the classical approach. The reaction can be completed at room temperature in just 1-2 hours with reported yields between 85-98%. smolecule.com This protocol avoids the often problematic initiation step and the high temperatures required for the direct insertion method. smolecule.comclockss.org

In-Situ Generation and Continuous Flow Approaches

The on-demand, in-situ generation of Grignard reagents through continuous flow technologies offers significant advantages over traditional batch syntheses, including enhanced safety, improved heat and mass transfer, and greater process control. These methods are particularly beneficial for highly exothermic reactions like Grignard reagent formation.

Continuous flow systems typically involve pumping a solution of the corresponding aryl halide, in this case, 2-bromoanisole, through a packed-bed reactor containing magnesium metal. The resulting Grignard reagent solution can be directly introduced into a subsequent reaction stream, a process often referred to as "telescoping," which minimizes the handling of the reactive organometallic species.

Research has demonstrated the successful preparation of various arylmagnesium reagents using continuous flow setups. For instance, a continuous flow process utilizing a fluidized bed reactor has been developed for the synthesis of Grignard reagents from aryl halides and magnesium. This method allows for the quenching of the Grignard reagent with an electrophile, such as CO2, in a subsequent flow reactor. The progress of both the formation and quenching of the reagent can be monitored in real-time using on-line 1H NMR spectroscopy, enabling rapid optimization of reaction conditions. orgsyn.org

Furthermore, the integration of inline analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), provides real-time monitoring of the reaction progress. A microscale ReactIR flow cell has been effectively used to monitor the formation of functionalized arylmagnesium compounds prepared via a LiCl-mediated halogen/magnesium exchange in a continuous flow system. masterorganicchemistry.com This approach allows for precise control over conversion and the detection of potential byproducts.

The use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF), in continuous flow Grignard reagent synthesis has also been explored. An efficient continuous flow sequential synthesis of diaryl ketones has been achieved by coupling aryl Grignard reagents, generated in 2-MeTHF, with acyl chlorides at ambient temperature. wiley-vch.de This highlights the potential for developing more environmentally benign processes for the synthesis and immediate consumption of this compound.

Table 1: Examples of Continuous Flow Grignard Reagent Synthesis

| Aryl Halide | Reactor Type | Analytical Method | Key Findings | Reference |

| Aryl bromides/iodides | Microreactor | Inline IR | LiCl mediation facilitates exchange; allows for conversion monitoring. | masterorganicchemistry.com |

| Aryl halides | Fluidized bed reactor | On-line 1H NMR | Enables rapid optimization of Grignard formation and quenching. | orgsyn.org |

| Aryl bromides | Packed-bed column | Not specified | Efficient on-demand generation for coupling with acyl chlorides. | wiley-vch.de |

Transmetalation Routes from Other Organometallic Species

Transmetalation offers an alternative pathway to Grignard reagents, particularly when the direct reaction with magnesium is sluggish or incompatible with certain functional groups. This method typically involves the reaction of a more reactive organometallic species with a magnesium halide salt.

A common transmetalation route involves the reaction of an organolithium compound with magnesium bromide (MgBr2). For the synthesis of this compound, this would entail the initial formation of 2-methoxyphenyllithium from 2-bromoanisole and an organolithium reagent like n-butyllithium or tert-butyllithium. The subsequent addition of magnesium bromide would then yield the desired Grignard reagent. While specific literature detailing this exact transformation for this compound is not prevalent, the general principle is a well-established method for preparing Grignard reagents. masterorganicchemistry.com

Another approach involves the use of "turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). This reagent can facilitate halogen-magnesium exchange reactions with aryl halides that may be unreactive under standard conditions. This method has been shown to be effective for a wide range of substrates. For instance, the treatment of an anisyl aryl sulfoxide (B87167) with TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidine) leads to ortho-magnesiation, and subsequent transmetalation with ZnCl2 allows for further reactions. clockss.org This indicates the feasibility of using such activated Grignard reagents for the preparation of functionalized arylmagnesium compounds.

While the transmetalation from organozinc compounds to organomagnesium species is less common, the reverse is a widely used strategy. Organozinc reagents are often prepared from Grignard reagents to increase functional group tolerance in subsequent coupling reactions. wikipedia.org However, the direct preparation of this compound from an organozinc precursor is not a standard synthetic route.

Table 2: General Transmetalation Approaches for Aryl Grignard Reagents

| Precursor Organometallic | Reagent | General Reaction | Key Features |

| Aryllithium | MgBr₂ | ArLi + MgBr₂ → ArMgBr + LiBr | Useful for substrates where direct magnesiation is difficult. |

| Aryl Halide | iPrMgCl·LiCl | ArX + iPrMgCl·LiCl → ArMgCl·LiCl + iPrX | "Turbo-Grignard" enables exchange with less reactive halides. |

Reactivity Profiles and Mechanistic Investigations of 2 Methoxyphenylmagnesium Bromide

Nucleophilic Addition Reactions: Scope and Stereochemical Control

2-Methoxyphenylmagnesium bromide, a Grignard reagent, is a potent nucleophile widely employed in organic synthesis. Its utility stems from the polarized carbon-magnesium bond, which renders the aryl carbon nucleophilic and capable of attacking electrophilic centers. This section explores the scope of its nucleophilic addition reactions, with a particular focus on reactions with carbonyl compounds, the ring-opening of cyclic ethers, and additions to carbon-nitrogen multiple bonds.

The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, is a cornerstone of alcohol synthesis. vaia.com This transformation involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. libretexts.org

The addition of this compound to aldehydes produces secondary alcohols, while its reaction with ketones yields tertiary alcohols. vaia.com The general mechanism involves the nucleophilic aryl group of the Grignard reagent attacking the carbonyl carbon. youtube.com This process breaks the carbon-oxygen pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org The final step is the protonation of this intermediate during aqueous workup to afford the alcohol product. libretexts.org

Table 1: Synthesis of Alcohols from this compound and Carbonyl Compounds

| Carbonyl Compound | Product |

| Formaldehyde | (2-Methoxyphenyl)methanol |

| Acetaldehyde | 1-(2-Methoxyphenyl)ethanol |

| Acetone | 2-(2-Methoxyphenyl)propan-2-ol |

| Cyclohexanone | 1-(2-Methoxyphenyl)cyclohexan-1-ol |

This table provides illustrative examples of the types of alcohols that can be synthesized.

In reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-addition (conjugate addition). The regioselectivity of the addition of this compound is influenced by factors such as steric hindrance and the nature of the substrate. researchgate.net

Stereoselectivity becomes a critical consideration when the carbonyl compound or the Grignard reagent is chiral, or when a new stereocenter is formed during the reaction. masterorganicchemistry.com The stereochemical outcome of the addition to cyclic ketones, for instance, is often governed by Felkin-Anh or chelation-controlled models. However, the diastereoselectivity of allylmagnesium bromide additions, a related Grignard reagent, has been shown to not always conform to these models. nih.gov The stereochemistry of the product can be influenced by the solvent, with non-coordinating solvents sometimes favoring chelation-controlled products. nih.govupm.edu.my

Table 2: Factors Influencing Selectivity in Grignard Additions to Carbonyls

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Substrate | Steric hindrance around the carbonyl group can favor 1,4-addition. | The presence of chiral centers dictates the facial selectivity of the attack. |

| Grignard Reagent | The steric bulk of the Grignard reagent can influence the addition pathway. | Not directly applicable to the achiral this compound itself. |

| Solvent | Can affect the aggregation state of the Grignard reagent and influence reaction rates. | Non-coordinating solvents can enhance chelation control. nih.govupm.edu.my |

| Temperature | Lower temperatures can sometimes improve selectivity. | Can influence the equilibrium between different transition states. |

Grignard reagents, including this compound, can participate in the nucleophilic ring-opening of strained cyclic ethers, such as epoxides. This reaction provides a valuable route to the synthesis of β-arylethanols, which can be further transformed into substituted phenols. The reaction proceeds via an SN2 mechanism, where the nucleophilic aryl group attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of the attack is governed by both steric and electronic factors. In general, for unsymmetrical epoxides, the attack occurs at the less substituted carbon atom.

The ring-opening of less strained cyclic ethers like tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) by Grignard reagents is generally more challenging and often requires harsh reaction conditions or the use of catalysts. mdpi.comnih.gov Lewis acids can be employed to activate the cyclic ether, making it more susceptible to nucleophilic attack. mdpi.com

This compound can also add to carbon-nitrogen double bonds, such as those found in imines. masterorganicchemistry.com This reaction is analogous to the addition to carbonyl compounds and results in the formation of amines after workup. The reaction involves the nucleophilic attack of the Grignard reagent on the imine carbon, followed by protonation of the resulting nitrogen anion. libretexts.org This method provides a direct route for the synthesis of α-aryl amines. The reaction can be influenced by the nature of the substituents on both the imine and the Grignard reagent.

The addition of organometallic reagents to imines is a versatile tool for the synthesis of a wide variety of amine-containing compounds. nih.gov Catalytic systems, often employing copper or other transition metals, can be used to facilitate the addition of less reactive organometallic species to imines.

Reactivity with Carbonyl Compounds: Synthesis of Complex Alcohols

Metal-Catalyzed Coupling Reactions: Expanding Synthetic Versatility

Beyond its role in nucleophilic additions, this compound is a valuable partner in metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium or nickel complexes, enable the formation of carbon-carbon bonds between the aryl group of the Grignard reagent and various organic electrophiles. nih.gov This methodology significantly expands the synthetic utility of this compound, allowing for the construction of complex biaryl and other coupled structures. researchgate.netwisc.edu

A prominent example is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is a powerful tool for the formation of new carbon-carbon bonds. Dual catalytic systems, for instance using both nickel and cobalt, have also been developed to facilitate cross-electrophile coupling reactions between aryl and alkyl halides. nih.gov

Table 3: Examples of Metal-Catalyzed Coupling Reactions

| Coupling Partner | Catalyst | Product Type |

| Aryl Halide | Palladium or Nickel Complex | Biaryl |

| Vinyl Halide | Palladium or Nickel Complex | Aryl-substituted alkene |

| Alkyl Halide | Nickel Complex | Alkyl-substituted arene |

This table provides a general overview of the types of products accessible through metal-catalyzed cross-coupling reactions involving this compound.

Nickel-Catalyzed Cross-Couplings with Heteroaromatic Substrates (e.g., Fluoroazines, Fluorodiazines)

Nickel-catalyzed cross-coupling reactions provide an effective method for forming carbon-carbon bonds, and this compound is a competent coupling partner in these transformations. Research has demonstrated its successful reaction with challenging heteroaromatic substrates such as fluoroazines and fluorodiazines. These reactions typically proceed in THF at room temperature, utilizing a nickel catalyst in conjunction with a phosphine (B1218219) ligand. lookchem.com

The choice of ligand is crucial for the success of these couplings. Commercially available bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been effectively employed. lookchem.com The reaction's success with substrates like pyridines, pyrazines, and quinoxalines highlights the utility of this method for accessing arylated nitrogen-containing heterocycles. lookchem.com The C-F bond, typically strong and unreactive, is successfully activated under these nickel-catalyzed conditions.

A study by Yoshikai, Mashima, and Nakamura has shown that specialized triarylphosphine ligands can significantly enhance the efficiency and chemoselectivity of nickel-catalyzed cross-couplings of Grignard reagents with aryl fluorides. rsc.orgchemistryviews.org This is attributed to a synergistic effect between the nickel center and the magnesium atom of the Grignard reagent, which are held in proximity by the ligand, thereby lowering the activation energy for C-F bond cleavage. rsc.orgchemistryviews.org

Table 1: Nickel-Catalyzed Cross-Coupling of this compound with Fluoroheteroarenes This table is a representative example based on typical conditions described in the literature. Specific yields for this compound were not detailed in the provided search results.

| Heteroaromatic Substrate | Catalyst/Ligand | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| Fluoropyridine | NiCl₂(dppe) | THF | Room Temp. | 2-(2-Methoxyphenyl)pyridine | lookchem.com |

| Fluoropyrazine | NiCl₂(dppp) | THF | Room Temp. | 2-(2-Methoxyphenyl)pyrazine | lookchem.com |

| Fluoroquinoxaline | NiCl₂(dppf) | THF | Room Temp. | 2-(2-Methoxyphenyl)quinoxaline | lookchem.com |

Palladium-Catalyzed Transformations and Derivatives

Palladium catalysts are widely used to mediate cross-coupling reactions involving Grignard reagents, such as the Kumada-Corriu coupling. This compound can be used in such reactions to form biaryl compounds and other substituted aromatics. These reactions couple the Grignard reagent with aryl, vinyl, or allyl halides or triflates. The reactivity order for the halide leaving group is typically I > Br > Cl > F. nih.gov

The scope of these transformations is broad, allowing for the synthesis of complex organic molecules. For instance, palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides has been shown to be efficient when mediated by zinc halide additives. rsc.org This principle of "softening" the Grignard reagent via transmetalation to a less reactive organozinc species can be applied to this compound to improve functional group tolerance and reaction yields in certain cases. The use of bulky phosphine ligands, such as tri-tert-butylphosphine, is often beneficial in these palladium-catalyzed systems. rsc.org

Application in Negishi Coupling for Alkene Synthesis

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. americanelements.com While this compound is not directly used, it can be readily converted in situ to its corresponding organozinc species, 2-methoxyphenylzinc bromide, through transmetalation with a zinc halide like ZnCl₂ or ZnBr₂. This organozinc reagent can then participate in Negishi couplings.

This strategy is particularly useful for the synthesis of substituted alkenes. The reaction of the in situ-generated 2-methoxyphenylzinc reagent with an alkenyl halide (e.g., a bromo- or iodoalkene) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, affords the corresponding 2-methoxyphenyl-substituted alkene. ereztech.comcymitquimica.com This method offers high stereo- and regioselectivity, making it a valuable tool for the synthesis of complex olefinic structures. rsc.orgereztech.com The mild conditions of the Negishi coupling are often compatible with a wide range of functional groups that might not be tolerated by more reactive organometallic reagents.

Synthesis of Organoheteroatom Compounds

Formation of Substituted Sulfinamides

The synthesis of sulfinamides can be achieved through the reaction of primary or secondary amines with sulfinylating agents. While the direct reaction of this compound with an N-sulfinylamine electrophile is a plausible route, specific literature detailing this transformation is scarce. However, related reactions provide strong evidence for the feasibility of this approach. For example, Grignard reagents are known to react with sulfinyl sulfones to produce sulfoxides. americanelements.com This demonstrates the susceptibility of the sulfinyl sulfur to nucleophilic attack by the Grignard reagent.

A general and established method for sulfinamide synthesis involves the reaction of amines with sulfinyl chlorides. Another relevant synthesis involves the reaction of amines with sulfinyl sulfones, which proceeds readily at room temperature to form the corresponding sulfinamides in good yields. americanelements.com Furthermore, recent studies have shown that Grignard reagents can react with sulfinimidate esters, which are aza-analogues of sulfinate esters, to form N-protected sulfilimines. dtic.mil This reaction proceeds via nucleophilic attack of the Grignard reagent at the sulfur center, displacing an alkoxy group. dtic.mil These examples underscore the potential for this compound to act as a nucleophile towards a suitably functionalized sulfinyl-nitrogen electrophile to generate 2-methoxybenzenesulfinamide derivatives.

Preparation of Functionalized Organophosphorus Compounds

This compound is a key reagent for the synthesis of organophosphorus compounds, particularly triarylphosphines. The reaction of three equivalents of this compound with one equivalent of a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃), is a standard method for preparing tris(2-methoxyphenyl)phosphine. chemistryviews.orgnih.gov

Reaction: 3 (2-MeOC₆H₄)MgBr + PCl₃ → P(C₆H₄-2-OMe)₃ + 3 MgBrCl

This resulting phosphine, tris(2-methoxyphenyl)phosphine, is a valuable ligand in transition metal catalysis, used in reactions like Suzuki couplings and allylic substitutions. lookchem.comnih.gov The methoxy (B1213986) groups enhance its solubility and modify its electronic properties compared to triphenylphosphine. nih.gov

The reactivity of Grignard reagents is not limited to phosphorus trihalides. They can also react with other phosphorus electrophiles. For instance, aryl Grignard reagents have been coupled with chlorodiphenylphosphine (B86185) (Ph₂PCl) and dichlorophenylphosphine (B166023) (PhPCl₂) to synthesize mixed arylalkyl tertiary phosphines. rsc.org Similarly, reactions with phosphorus oxychloride (POCl₃) or dialkyl chlorophosphates can be used to generate phosphine oxides or phosphonates, respectively, after appropriate workup. The reaction of Grignard reagents with hexachlorocyclotriphosphazene has also been studied, leading to the substitution of chlorine atoms and, in some cases, ring cleavage.

Influence of the ortho-Methoxy Group on Reactivity and Selectivity

The ortho-methoxy group in this compound exerts a significant influence on its reactivity and selectivity, distinguishing it from its meta and para isomers or from phenylmagnesium bromide itself. This influence stems from a combination of steric and electronic effects, including chelation.

The oxygen atom of the methoxy group can coordinate intramolecularly to the magnesium center of the Grignard reagent. This chelation forms a more rigid, five-membered ring structure. This internal coordination can have several consequences:

Modulation of Reactivity: The chelation can decrease the nucleophilicity of the Grignard reagent by drawing electron density towards the magnesium center. In some contexts, this can lead to lower reactivity compared to non-chelating analogues. However, this chelation can also pre-organize the reagent for specific reactions, leading to enhanced reactivity or unique selectivity.

Directing Group Effect: In reactions with substrates containing multiple electrophilic sites, the ortho-methoxy group can act as a directing group. The coordinated magnesium atom can interact with a Lewis basic site on the substrate, delivering the nucleophilic aryl group in a highly regioselective manner.

Stabilization: The intramolecular coordination can stabilize the Grignard reagent in solution.

A computational study on the displacement of alkoxy groups by Grignard reagents highlighted the critical role of chelation. The formation of a strong magnesium chelate involving the reacting alkoxy group and a nearby carbonyl group was found to dictate the observed reactivity and selectivity, proceeding through a metalaoxetane transition state. This demonstrates how the interaction between the magnesium center and oxygen atoms governs the reaction pathway. In the absence of such a chelating effect, as with a meta-methoxy isomer, the reaction pathway can be significantly different, often favoring standard 1,2-addition to carbonyls instead of substitution. This underscores the profound control the ortho-methoxy group can exert on the course of a reaction.

Electronic Effects on Grignard Reagent Behavior

The reactivity of a Grignard reagent is fundamentally influenced by the electronic nature of the organic group attached to the magnesium atom. In this compound, the presence of a methoxy group at the ortho position introduces competing electronic effects that modulate its behavior compared to unsubstituted aryl Grignard reagents. The carbon-magnesium bond in Grignard reagents is highly polarized, rendering the carbon atom nucleophilic and the magnesium electrophilic. mt.com Substituents on the aryl ring can alter the electron density at the carbanionic center, thereby affecting its nucleophilicity and basicity.

The methoxy group (-OCH₃) exerts two opposing electronic influences:

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This effect tends to decrease the electron density on the carbon atom bonded to magnesium, which would, in isolation, reduce the nucleophilicity of the Grignard reagent.

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the electron density on the ring, particularly at the ortho and para positions. This effect counteracts the inductive withdrawal and tends to increase the nucleophilicity of the carbanionic carbon.

Chelation-Assisted Reactivity and its Implications

A defining characteristic of this compound is its capacity for intramolecular coordination, or chelation. The oxygen atom of the ortho-methoxy group, with its available lone pairs, can act as an internal Lewis base, coordinating to the Lewis acidic magnesium center. This creates a stable, five-membered ring structure that significantly influences the reagent's reactivity and selectivity in chemical transformations.

This chelation has profound implications, particularly in reactions involving nucleophilic substitution on aromatic substrates. Computational and experimental studies have elucidated the mechanism for the direct displacement of alkoxy groups on aromatic esters and ketones by Grignard reagents, a reaction that is highly dependent on this chelating effect. nih.gov The mechanism is proposed to proceed through an inner-sphere attack where the formation of a strong magnesium chelate involving the reacting alkoxy group and a nearby carbonyl group dictates the observed reactivity. nih.gov

The importance of the ortho positioning and the resulting chelation is highlighted by computational studies on naphthoyl esters. The displacement of a methoxy group by a Grignard reagent is significantly favored when the methoxy group is positioned to form a stable six-membered chelate with the magnesium atom and the carbonyl oxygen of the ester. nih.gov When the methoxy group is moved to a position where this chelation is not possible (e.g., the meta position), the reactivity for methoxy displacement is dramatically reduced, and the reaction proceeds via a standard 1,2-addition to the carbonyl group instead. nih.gov This demonstrates that chelation acts as a directing and activating factor, enabling reaction pathways that would otherwise be energetically unfavorable.

The implications of this chelation-controlled reactivity are significant:

Enhanced Reactivity: It enables reactions like the nucleophilic aromatic substitution (SNAr) of traditionally poor leaving groups like methoxy groups, which is not observed with organolithium reagents or when the chelating group is absent. nih.govresearchgate.net

Chemoselectivity: It provides a high degree of chemoselectivity, directing the Grignard reagent to attack a specific site due to the pre-coordination facilitated by the chelate. For example, in a molecule with multiple electrophilic sites, the reaction can be guided to the site that allows for the most stable chelate formation in the transition state.

Stereoselectivity: The rigid, chelated structure can create a specific steric environment around the reactive center, influencing the stereochemical outcome of reactions.

The table below, based on computational findings, illustrates the energetic preference for reactions where chelation is possible.

| Substrate | Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Outcome |

|---|---|---|---|

| Methyl 1-methoxy-2-naphthoate | Methoxy Displacement (Chelation-Assisted) | +22.1 | Favored |

| Methyl 3-methoxy-2-naphthoate | Methoxy Displacement (No Chelation) | +30.8 | Disfavored |

| Methyl 3-methoxy-2-naphthoate | 1,2-Addition to Carbonyl | +22.1 | Observed Product |

This data clearly shows that the activation barrier for displacing a methoxy group is significantly lower when it is in a position to form a chelate with the Grignard reagent and the ester's carbonyl group. When chelation is not possible, the barrier for displacement becomes much higher, and the reaction defaults to the typical carbonyl addition. nih.gov

Advanced Applications of 2 Methoxyphenylmagnesium Bromide in Stereoselective Synthesis

Asymmetric Transformations Mediated by Chiral Ligands

Ligand Design and Chiral Induction Mechanismsrsc.org

The design of effective chiral ligands for Grignard reactions hinges on their ability to form a well-defined, rigid transition state that favors the approach of the Grignard reagent to one face of the carbonyl substrate over the other. Key design elements often include:

Bidentate and Tridentate Coordination: Ligands that can form multiple coordination points with the magnesium atom restrict the conformational flexibility of the reactive complex. Nitrogen and oxygen atoms are common coordinating elements. ic.ac.uk

C₂-Symmetry: Many successful chiral ligands possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states.

Steric Hindrance: Bulky substituents on the ligand can create a chiral pocket around the reactive center, effectively shielding one face of the substrate.

The mechanism of chiral induction typically involves the formation of a chiral magnesium complex in which the ligand dictates the spatial arrangement of the Grignard reagent and the carbonyl substrate. The ortho-methoxy group of 2-methoxyphenylmagnesium bromide can play a dual role. It can act as an internal coordinating group, potentially influencing the aggregation state and reactivity of the Grignard reagent. In the presence of a chiral ligand, this internal coordination may compete with or complement the external ligand's influence on the transition state geometry.

A prominent class of ligands that have shown success in the asymmetric addition of various Grignard reagents are those derived from chiral diamines and amino alcohols. For instance, ligands derived from (1R,2R)-cyclohexane-1,2-diamine have been effectively employed. While not specifically documented for this compound, these ligands create a rigid chiral environment that forces the selective delivery of the aryl group.

Enantioselective Carbon-Carbon Bond Formationrsc.org

The enantioselective addition of this compound to aldehydes and ketones would provide direct access to valuable chiral secondary and tertiary alcohols, respectively. The success of such reactions is highly dependent on the choice of the chiral ligand and the reaction conditions.

| Aldehyde/Ketone | Chiral Ligand (Hypothetical) | Product | Enantiomeric Excess (e.e.) (%) |

| Benzaldehyde | (R,R)-TADDOL | (R)-1-(2-methoxyphenyl)phenylmethanol | Data not available |

| Acetophenone | (-)-Sparteine | (S)-2-(2-methoxyphenyl)propan-2-ol | Data not available |

| Propanal | (S)-BINOL | (S)-1-(2-methoxyphenyl)propan-1-ol | Data not available |

The ortho-methoxy group can influence the enantioselectivity through both steric and electronic effects. Sterically, it increases the bulk of the nucleophile, which can enhance the facial discrimination of the chiral ligand. Electronically, the methoxy (B1213986) group can modulate the nucleophilicity of the Grignard reagent, potentially altering the reactivity profile and the optimal reaction conditions compared to simpler aryl Grignard reagents.

Diastereoselective Reactions for Complex Molecular Architecturesic.ac.uk

The construction of complex molecules often requires the precise control of multiple stereocenters. Diastereoselective reactions, where a pre-existing chiral center in the substrate directs the stereochemical outcome of a new stereocenter, are a powerful tool in this endeavor. This compound can be employed as a nucleophile in such reactions, adding to chiral aldehydes, ketones, or imines bearing a stereodirecting auxiliary.

The Felkin-Anh and Cram-chelation models are often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. The presence of the ortho-methoxy group in this compound can influence the reaction's diastereoselectivity. In non-chelating conditions, the steric bulk of the reagent would be a primary factor in the Felkin-Anh model. However, the oxygen atom of the methoxy group could potentially participate in chelation control when the substrate contains a nearby Lewis basic group (e.g., an α-alkoxy or α-amino group), leading to a reversal of diastereoselectivity compared to non-chelating Grignard reagents.

| Chiral Substrate | Diastereomeric Ratio (d.r.) | Major Diastereomer |

| (R)-2-phenylpropanal | Data not available | syn or anti |

| N-((R)-1-phenylethyl)ethanimine | Data not available | (R,R) or (R,S) |

| (S)-3-hydroxybutanal (with protection) | Data not available | syn or anti |

This table illustrates the potential for diastereoselective additions; however, specific experimental data for this compound in these contexts is not widely reported.

Case Studies in Total Synthesis of Natural Products and Pharmaceutical Analogues

The ultimate demonstration of a reagent's utility lies in its successful application in the synthesis of complex and biologically active molecules. While explicit, detailed accounts of this compound playing a pivotal stereocontrol role in total synthesis are scarce, its structural motif is present in numerous natural products and pharmaceuticals, suggesting its potential as a key building block.

One notable example where a substituted aryl Grignard reagent plays a crucial role is in the synthesis of the potent anticancer agent Rasfonin. Although the specific details of the Grignard reagent used in the published synthesis of Rasfonin may not be this compound itself, the strategy often involves the addition of a functionalized aryl magnesium halide to a complex aldehyde or ketone fragment. organic-chemistry.org This highlights the general applicability of such reagents in the late-stage construction of complex molecular frameworks.

The synthesis of certain pharmaceutical analogues often requires the introduction of a methoxyphenyl group. In instances where stereochemistry is critical for biological activity, the development of stereoselective methods using reagents like this compound is of high importance. For example, the core of various calcium channel blockers and other pharmacologically active compounds contains a chiral center bearing a methoxyphenyl substituent.

The application of this compound in stereoselective synthesis is a field with considerable potential for growth. The unique properties of this reagent, combined with the ever-expanding toolkit of chiral ligands and auxiliaries, pave the way for new and efficient routes to complex, stereochemically rich molecules with important biological activities. Further research into the specific reactivity and stereochemical preferences of this compound is warranted to fully unlock its synthetic potential.

Computational and Spectroscopic Insights into 2 Methoxyphenylmagnesium Bromide Chemistry

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidationarxiv.orgsigmaaldrich.com

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the complex reaction pathways of Grignard reagents like 2-methoxyphenylmagnesium bromide. scispace.com By modeling the electronic structure and energy of the system, DFT allows chemists to map out the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products. arxiv.org

Elucidation of Reaction Intermediates and Transition State Geometriesarxiv.org

A key strength of DFT is its ability to predict the geometries of transient species, such as reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. arxiv.org For reactions involving this compound, DFT can model the structure of key intermediates, providing detailed information on bond lengths, bond angles, and dihedral angles.

Transition state (TS) geometries represent the highest energy point along the reaction coordinate and are characterized by a single imaginary frequency in vibrational analysis calculations. Locating the precise geometry of a TS is critical for understanding the mechanism of bond formation and cleavage. For example, in a Grignard addition to a carbonyl group, DFT can elucidate the structure of the six-membered ring transition state, revealing the coordination of the magnesium atom with the carbonyl oxygen and the trajectory of the aryl group transfer. The ortho-methoxy group in this compound can play a significant role in stabilizing these intermediates and transition states through intramolecular coordination with the magnesium center, a feature that can be explicitly modeled and quantified by DFT.

Spectroscopic Techniques (e.g., NMR, X-ray Crystallography) for Structural Characterization of Reactive Species in Solution and Solid Statearxiv.org

While computational methods provide theoretical insights, spectroscopic techniques offer experimental validation and characterization of the actual structures of chemical species. arxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary tools for the structural elucidation of this compound and its derivatives. kbdna.com

NMR spectroscopy, on the other hand, is unparalleled for studying the structure and dynamics of molecules in solution. Techniques such as ¹H and ¹³C NMR provide information about the chemical environment of the nuclei, while more advanced 2D NMR experiments can reveal through-bond and through-space connectivities, helping to piece together the solution-state structure.

Understanding Aggregation and Solvation Phenomena

In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), Grignard reagents are not simple monomeric species. They exist in a complex dynamic equilibrium known as the Schlenk equilibrium, which involves monomers, dimers, and other higher aggregates.

Schlenk Equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by factors such as the nature of the organic group (R), the halogen (X), the solvent, concentration, and temperature. For this compound, the ortho-methoxy group can chelate the magnesium atom, potentially favoring the monomeric, solvated species. Spectroscopic techniques like NMR are invaluable for studying these phenomena. Changes in chemical shifts, signal broadening, or the appearance of new signals with varying concentration or temperature can provide evidence for the aggregation state and the dynamics of solvent coordination. For example, the interaction with THF molecules, which act as Lewis bases, solvates the electrophilic magnesium center, and the number of coordinated solvent molecules can be inferred from spectroscopic data.

Correlation of Structure with Reactivity

The structural features of this compound, as determined by computational and spectroscopic methods, are directly correlated with its reactivity. The presence of the ortho-methoxy group is particularly influential.

Intramolecular Coordination: The oxygen atom of the methoxy (B1213986) group can coordinate intramolecularly to the magnesium atom. This chelation can increase the stability of the Grignard reagent and can also influence its nucleophilicity and basicity. By locking the conformation, it can affect the stereochemical outcome of reactions.

Aggregation State: The extent of aggregation in solution affects the concentration of the reactive monomeric species. Reactions involving dimeric or higher-order aggregates may proceed through different mechanistic pathways and at different rates compared to reactions with the monomer.

Solvation: The nature and number of coordinating solvent molecules impact the Lewis acidity of the magnesium center and the polarization of the C-Mg bond. This, in turn, modulates the nucleophilicity of the carbanionic carbon, directly influencing its reactivity in nucleophilic addition and substitution reactions.

By combining the insights from DFT calculations with experimental data from NMR and X-ray crystallography, a detailed picture of the structure-reactivity relationship for this compound can be established, enabling more precise control over its synthetic applications.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BrMgO | PubChem nih.gov |

| Molecular Weight | 211.34 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 209.95307 Da | PubChem nih.gov |

| InChI Key | FCPRDUXJWIUVPZ-UHFFFAOYSA-M | PubChem nih.gov |

| Canonical SMILES | COC1=CC=CC=[C-]1.[Mg+2].[Br-] | PubChem nih.gov |

Future Research Directions and Emerging Trends in 2 Methoxyphenylmagnesium Bromide Research

Development of Highly Efficient and Selective Catalytic Systems

A primary objective in contemporary organic chemistry is the development of catalytic systems that offer high efficiency and stereoselectivity. For Grignard reagents like 2-methoxyphenylmagnesium bromide, this is a particularly active area of research. Future work will likely focus on several key strategies to control the stereochemical outcome of its reactions. These strategies include the use of chiral auxiliaries, chiral catalysts, and the development of asymmetric Grignard reagents. numberanalytics.com

The introduction of chiral ligands or catalysts, such as those based on copper or nickel complexes, can create a chiral environment around the reaction center, influencing the stereoselectivity of the addition of the 2-methoxyphenyl group to a substrate. numberanalytics.com The development of new asymmetric syntheses utilizing Grignard reagents is an emerging trend in the field. numberanalytics.commarketresearchintellect.com

Table 1: Strategies for Achieving High Stereoselectivity in Reactions with this compound

| Strategy | Description | Potential Advantage |

|---|---|---|

| Chiral Auxiliaries | Attaching a chiral auxiliary to the substrate to direct the approach of the Grignard reagent. numberanalytics.com | Can provide good to excellent levels of stereocontrol. |

| Chiral Catalysts | Employing a chiral catalyst to create an asymmetric environment for the reaction. numberanalytics.com | Only a small amount of the chiral material is needed, making it more atom-economical. |

| Asymmetric Grignard Reagents | Modifying the Grignard reagent itself with a chiral ligand to create a chiral magnesium center. numberanalytics.com | Offers a direct method for asymmetric induction. |

Future research will aim to design and synthesize novel chiral ligands and catalysts specifically tailored for reactions involving this compound, leading to the efficient synthesis of complex chiral molecules, which are crucial in the pharmaceutical and agrochemical industries. marketresearchintellect.comfuturemarketinsights.com

Mechanistic Elucidation of Unprecedented Reactivity Modes

A deeper understanding of the reaction mechanisms of Grignard reagents is crucial for predicting and controlling their reactivity. While the fundamental mechanism of Grignard reactions is well-established, the specific behavior of reagents like this compound, which contains a coordinating methoxy (B1213986) group, can lead to unique reactivity patterns. The ortho-methoxy group can potentially chelate to the magnesium center, influencing the reagent's aggregation state, solubility, and reactivity in ways that are not yet fully understood.

Advanced analytical techniques, such as in-situ spectroscopy and computational modeling, will be instrumental in elucidating these mechanistic details. Furthermore, the use of continuous flow reactors, a technique sometimes referred to as "flash chemistry," allows for the generation and utilization of highly unstable intermediates that are difficult to study using traditional batch methods. nih.gov This approach could reveal novel reaction pathways and intermediates in reactions involving this compound. A thorough understanding of its reaction kinetics and thermodynamics will enable chemists to optimize reaction conditions and develop new synthetic methodologies.

Expansion into Novel Material Science Applications

While Grignard reagents are staples of organic synthesis, their application in materials science is a rapidly developing field. wikipedia.org The unique electronic and structural properties of the 2-methoxyphenyl group make this compound a promising precursor for the synthesis of novel organic electronic materials.

Future research could explore the use of this Grignard reagent in the synthesis of:

Conjugated Polymers: Incorporation of the 2-methoxyphenyl unit into polymer backbones could lead to materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular Wires and Switches: The defined stereochemistry and electronic nature of molecules derived from this compound could be exploited to create nanoscale components for molecular electronics.

Functionalized Surfaces: The reactivity of the Grignard reagent allows for the modification of surfaces with 2-methoxyphenyl groups, which could alter the surface properties for applications in sensors or biocompatible materials.

The development of organomagnesium compounds for applications in catalysis and materials is a growing area of research. wikipedia.org The exploration of this compound in this context holds significant promise for the creation of advanced materials with tailored properties. geeksforgeeks.org

Sustainable Chemistry: Exploring Bio-Based and Recyclable Solvents/Catalysts

The principles of green chemistry are increasingly influencing the design of chemical processes. marketresearchintellect.com For Grignard reactions, which traditionally use volatile and flammable ethers like diethyl ether and tetrahydrofuran (B95107) (THF), the development of more sustainable solvent systems is a key goal. Research in this area is focused on exploring bio-based and recyclable alternatives.

Table 2: Potential Green Solvents for Reactions with this compound

| Solvent | Source | Potential Advantages |

|---|---|---|

| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | Often derived from renewable resources like furfural. mdpi.com | Higher boiling point and lower water miscibility than THF, potentially improving safety and simplifying workup. mdpi.com |

| p-Cymene | A monoterpene found in various essential oils. rsc.org | Bio-derived, biodegradable, and has a high boiling point. |

| gamma-Valerolactone (GVL) | Produced from lignocellulosic biomass. rsc.org | Low toxicity, high boiling point, and biodegradable. rsc.org |

In addition to greener solvents, the development of recyclable catalysts is another important aspect of sustainable chemistry. mdpi.com Heterogenizing homogeneous catalysts by anchoring them to solid supports can facilitate their separation from the reaction mixture and allow for their reuse, reducing waste and cost. Future research will likely focus on developing robust and reusable catalytic systems for reactions involving this compound, aligning its use with the broader goals of sustainable chemical manufacturing. analystviewmarketinsights.com The move towards more environmentally friendly processes is a significant trend in the chemical industry. marketresearchintellect.com

常见问题

Q. What are the standard reaction conditions for using 2-methoxyphenylmagnesium bromide in Grignard reactions?

this compound is typically used in anhydrous tetrahydrofuran (THF) at low temperatures (0°C to −78°C) to minimize side reactions. For example, in the synthesis of tris(2-methoxyphenyl)methanol, the reagent (1.0 M in THF) is added dropwise to a cooled substrate solution, followed by gradual warming to room temperature. Quenching with water or saturated NHCl is standard to terminate the reaction .

Q. How should this compound be handled to ensure safety and stability?

Due to its pyrophoric nature and reactivity with moisture, the reagent must be stored under inert gas (e.g., argon) in flame-resistant containers. Handling requires dry gloves, eye protection, and proper ventilation. Spills should be neutralized with inert adsorbents (e.g., sand) and never exposed to water .

Q. What are the common substrates for this compound in aryl addition reactions?

The reagent reacts with carbonyl compounds (ketones, esters) and unsaturated systems (e.g., α,β-unsaturated ketones). For instance, it adds to ethyl cyanocyclohexylideneacetate to form tertiary alcohols, though competing pathways (e.g., ester cleavage) may occur depending on substrate structure and catalysts .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxy group influence reaction outcomes?

The ortho-methoxy group introduces steric hindrance and electron-donating effects, which can slow reaction kinetics or redirect selectivity. In reactions with cyclohexylideneacetate esters, this substituent promotes 1,2-addition over conjugate addition, leading to tertiary alcohols instead of lactones. Computational studies (DFT) are recommended to map transition states and quantify steric contributions .

Q. What strategies mitigate competing pathways when using this compound with esters?

Competing ester cleavage or over-addition can be minimized by:

Q. How does the reagent behave in the presence of heteroatom-containing substrates (e.g., sulfur, selenium)?

this compound reacts with diaroyl tellurides to form [MgBr][R(C=Te)O] salts, a pathway not observed with sulfur or selenium analogs. This highlights its unique nucleophilicity toward heavier chalcogens, likely due to polarizable Te centers .

Q. What analytical techniques are critical for characterizing products derived from this reagent?

- NMR : H and C NMR confirm regioselectivity (e.g., methoxy group integration at δ 3.4–3.7 ppm) .

- IR : Absence/presence of carbonyl peaks (e.g., 1,680 cm) indicates successful addition or ester cleavage .

- Mass Spectrometry : CI-MS identifies molecular ions (e.g., m/z = 318 for tris(2-methoxyphenyl)methanol) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。